



Application Notes and Protocols: Measuring rTRD01 Binding to TDP-43

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Compound of Interest		
Compound Name:	rTRD01	
Cat. No.:	B15615658	Get Quote

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals interested in characterizing the binding of the small molecule **rTRD01** to the TAR DNA-binding protein 43 (TDP-43). The protocols outlined below are based on published research and are intended to serve as a guide for reproducing and expanding upon these findings.

Introduction

Transactive response (TAR) DNA binding protein 43 (TDP-43) is a critical protein in RNA processing, and its aggregation is a pathological hallmark in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[1][2][3][4] The small molecule, **rTRD01**, was identified through in silico screening and has been shown to bind to the RNA Recognition Motifs (RRMs) of TDP-43.[2][5][6] Specifically, **rTRD01** has been found to partially disrupt the interaction between TDP-43 and the disease-associated hexanucleotide repeat expansion from the c9orf72 gene, while having a limited effect on the binding to its canonical (UG)6 RNA substrate. [2][5] This selective inhibition presents a promising therapeutic strategy.

This document provides protocols for key biophysical and biochemical assays to quantify the binding of **rTRD01** to TDP-43 and to assess its impact on TDP-43's interaction with RNA.

Data Presentation: Quantitative Analysis of rTRD01 and TDP-43 Interactions



The following tables summarize the quantitative data from key experiments characterizing the binding of **rTRD01** to TDP-43 and the binding of TDP-43 to various RNA sequences.

Table 1: Binding Affinity of rTRD01 to TDP-43

Technique	TDP-43 Construct	Ligand	Dissociation Constant (Kd)	Reference
Microscale Thermophoresis (MST)	TDP-43102–269	rTRD01	89.4 ± 0.8 μM	[5][7]

Table 2: Binding Affinities of TDP-43 to RNA Sequences (ALPHA Assay)

TDP-43 Construct	RNA Sequence	Apparent Dissociation Constant (Kd)	Reference
TDP-43102-269	(UG)6	0.73 ± 0.1 nM	[5]
TDP-431-260	(UG)6	0.4 ± 0.04 nM	[5]
TDP-43102–269	(GGGCC)4	5.1 ± 0.6 nM	[5]
TDP-431–260	(GGGCC)4	1.21 ± 0.24 nM	[5]

Table 3: Inhibition of TDP-43/RNA Interaction by rTRD01

TDP-43 Construct	RNA Sequence	Metric	Value	Reference
TDP-43102-269	(GGGGCC)4	IC50	~150 μM	[5]
TDP-431–260	(GGGGCC)4	% Inhibition at 1 mM rTRD01	~50%	[5]
TDP-43102-269	(UG)6	Effect of rTRD01	Limited	[5]
TDP-431-260	(UG)6	Effect of rTRD01	Limited	[5]



Experimental Workflows and Signaling Pathways

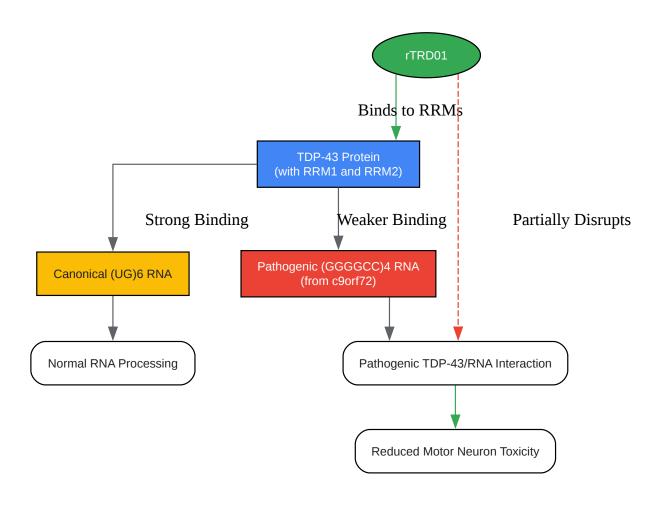
The following diagrams illustrate the experimental workflow for identifying and validating **rTRD01**, as well as its proposed mechanism of action.



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Caption: Workflow for the identification and validation of **rTRD01**.





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Caption: Proposed mechanism of action for rTRD01.

Experimental Protocols Microscale Thermophoresis (MST)

This protocol is for determining the binding affinity of **rTRD01** to a fluorescently labeled TDP-43 construct. MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell, such as during a binding event.[8][9][10]

Materials:

Purified TDP-43102–269 protein



- rTRD01 compound
- Fluorescent labeling kit (e.g., Monolith NT.115 Protein Labeling Kit RED-NHS 2nd Generation)
- MST Buffer: 40 mM HEPES-KOH pH 7.4, 150 mM KCl, 20 mM MgCl₂, 1 mM DTT, 0.05% Tween-20
- · Low-binding microcentrifuge tubes
- MST capillaries (e.g., Monolith NT.115 Standard or Premium Capillaries)
- MST instrument (e.g., Monolith NT.115)

Procedure:

- Protein Labeling:
 - Label the purified TDP-43102–269 with an NHS-ester reactive fluorescent dye according to the manufacturer's protocol. The target labeling stoichiometry is typically 1:1 (dye:protein).
 - Remove excess dye using the provided desalting columns.
 - Determine the final concentration and degree of labeling of the fluorescently tagged TDP-43 (hereafter referred to as NT-647-TDP-43).
- Sample Preparation:
 - Prepare a stock solution of rTRD01 in 100% DMSO and determine its concentration accurately.
 - Prepare a 16-point serial dilution series of rTRD01 in MST Buffer. The highest concentration should be at least 10-fold higher than the expected Kd (e.g., starting at 1 mM). Ensure the final DMSO concentration is constant across all dilutions and does not exceed 1-2%.



 Prepare a working solution of NT-647-TDP-43 in MST Buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 20-50 nM), ensuring a stable fluorescence signal.

Binding Reaction:

- In low-binding tubes, mix equal volumes of the rTRD01 serial dilutions with the NT-647-TDP-43 working solution. This will result in a constant concentration of labeled protein and varying concentrations of the ligand.
- Include a control sample with NT-647-TDP-43 and buffer only (no rTRD01).
- Incubate the mixtures for 10-30 minutes at room temperature, protected from light.

MST Measurement:

- Load the samples into MST capillaries.
- Place the capillaries into the MST instrument.
- Set the instrument parameters. For a Monolith NT.115, typical settings are: LED power 20-40%, MST power Medium or High.
- Run the experiment to measure the thermophoretic movement for each sample.

Data Analysis:

- The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the rTRD01 concentration.
- Fit the resulting binding curve using the Kd model provided by the analysis software (e.g., MO.Affinity Analysis software) to determine the dissociation constant (Kd).[11] The curve can be fitted to the equation: F(c) = F_unbound + (F_bound F_unbound) * ([L] + [P] + Kd sqrt(([L] + [P] + Kd)^2 4[L][P])) / (2*[P]) where F(c) is the fraction bound, [L] is the ligand concentration, and [P] is the protein concentration.



Amplified Luminescent Proximity Homogeneous Assay (ALPHA)

This protocol is designed to measure the interaction between TDP-43 and RNA and to assess the inhibitory effect of **rTRD01**. The ALPHA technology is a bead-based assay where binding of two molecules brings donor and acceptor beads into proximity, generating a luminescent signal.

Materials:

- Purified TDP-43 constructs (e.g., His-tagged TDP-43102–269 and TDP-431–260)
- Biotinylated RNA oligonucleotides: (UG)6 and (GGGGCC)4
- · Streptavidin-coated Donor beads
- Anti-His antibody-conjugated Acceptor beads (or other appropriate acceptor beads for your protein tag)
- rTRD01 compound
- Assay Buffer: e.g., PBS with 0.1% BSA
- 384-well white opaque microplates
- Plate reader capable of ALPHA detection

Procedure:

- Reagent Preparation:
 - Prepare working solutions of His-tagged TDP-43 constructs, biotinylated RNAs, and rTRD01 in Assay Buffer.
 - Prepare suspensions of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions. Work in subdued light.
- Competition Assay Setup:



- Prepare a serial dilution of rTRD01 in Assay Buffer in the 384-well plate.
- Add a fixed, sub-saturating concentration of His-tagged TDP-43 to each well.
- Add a fixed concentration of biotinylated RNA (e.g., at its Kd concentration for TDP-43 binding) to each well.
- Add the Anti-His Acceptor beads to each well.
- Incubate for 30-60 minutes at room temperature.
- Add the Streptavidin Donor beads to each well.
- Incubate for another 30-60 minutes at room temperature in the dark.
- Signal Detection:
 - Read the plate on an ALPHA-enabled plate reader.
- Data Analysis:
 - Plot the ALPHA signal against the logarithm of the rTRD01 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which
 represents the concentration of rTRD01 required to inhibit 50% of the TDP-43/RNA
 binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the direct binding of **rTRD01** to TDP-43 and to map the interaction site. 1H-15N HSQC experiments detect chemical shift perturbations in the protein backbone upon ligand binding, while STD NMR identifies which protons of the ligand are in close proximity to the protein.

A. 1H-15N Heteronuclear Single Quantum Correlation (HSQC) Spectroscopy

Materials:

15N-labeled purified TDP-43102–269



- rTRD01 compound
- NMR Buffer: e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, with 10% D₂O
- NMR tubes

Procedure:

- Prepare a sample of 15N-labeled TDP-43102–269 (e.g., 150 μM) in NMR buffer.
- Acquire a baseline 1H-15N HSQC spectrum.
- Prepare a stock solution of **rTRD01** in a compatible solvent (e.g., d6-DMSO).
- Titrate the **rTRD01** stock solution into the protein sample to achieve the desired molar ratio (e.g., 1:4 protein to ligand).[5]
- Acquire another 1H-15N HSQC spectrum after each titration point.
- Overlay the spectra to identify amides with chemical shift perturbations (CSPs), indicating that their chemical environment has changed due to ligand binding.
- Map the perturbed residues onto the structure of TDP-43 to identify the binding site.[7]
- B. Saturation Transfer Difference (STD) NMR

Materials:

- Unlabeled purified TDP-43102–269
- rTRD01 compound
- NMR Buffer (as above)

Procedure:

 Prepare a sample containing rTRD01 (e.g., 500 μM) and a much lower concentration of TDP-43102–269 (e.g., 5 μM).[5]



- Acquire an off-resonance spectrum where the protein is not irradiated.
- Acquire an on-resonance spectrum where specific protein resonances are saturated.
- Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
- Signals that appear in the STD spectrum correspond to the protons of the ligand that are in close contact with the protein, confirming binding.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment.

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